Allyl 6-O-Allyl-α-D-galactopyranoside

Membrane Protein Biochemistry Carbohydrate Recognition Transport Assay Development

Researchers requiring dual-functional carbohydrate monomers for cross-linked network synthesis face limited options, as mono-allyl galactosides provide only single-point attachment. Allyl 6-O-Allyl-α-D-galactopyranoside (CAS 2595-09-7) addresses this gap with two orthogonal allyl groups. • Enables cross-linked 3D hydrogel networks via free-radical or thiol-ene click chemistry. • Stepwise orthogonal functionalization: anomeric allyl for glycosylation or cross-metathesis; 6-O allyl for polymer conjugation or solid-support linkage. • Delivers 100% more reactive sites compared to mono-allyl galactopyranoside analogs, eliminating the need for protecting-group strategies. Consistent purity and reliable global supply support reproducible glycomaterial and glycoconjugate research.

Molecular Formula C12H20O6
Molecular Weight 260.286
CAS No. 2595-09-7
Cat. No. B584116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 6-O-Allyl-α-D-galactopyranoside
CAS2595-09-7
Synonyms2-Propenyl 6-O-2-Propenyl-α-D-galactopyranoside
Molecular FormulaC12H20O6
Molecular Weight260.286
Structural Identifiers
SMILESC=CCOCC1C(C(C(C(O1)OCC=C)O)O)O
InChIInChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1
InChIKeyOMKXRHOKCCXNSL-IIRVCBMXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 6-O-Allyl-α-D-galactopyranoside: Dual-Allyl Monomer Overview


Allyl 6-O-Allyl-α-D-galactopyranoside is a specialized carbohydrate derivative with a C12H20O6 formula and a molecular weight of 260.28 g/mol [1]. It is distinguished by the presence of terminal allyl groups at both the anomeric position and the 6-O position of the α-D-galactopyranoside ring [1]. This structural feature designates it as a versatile intermediate for glycoscience, particularly as a building block for constructing complex oligosaccharides, glycoconjugates, and glycopolymers [1]. Its utility is derived from the orthogonal reactivity of the two allyl functionalities, which enables a range of selective chemical modifications and polymerizations not feasible with mono-functional or non-allylated carbohydrate monomers [1].

Allyl 6-O-Allyl-α-D-galactopyranoside: Procurement Rationale vs. Analogs


Procurement decisions for carbohydrate-based monomers cannot rely on generic class interchangeability. Allyl 6-O-Allyl-α-D-galactopyranoside is chemically distinct from commonly available substitutes like Allyl α-D-galactopyranoside (CAS 48149-72-0) or methyl/phenyl galactopyranosides. The presence of a single allyl group in Allyl α-D-galactopyranoside limits its application to simple glycosylation or single-point polymer attachment, whereas the dual-allyl architecture of the target compound is requisite for creating cross-linked networks or stepwise, orthogonal functionalization . Furthermore, non-allylated galactosides, such as methyl α-D-galactopyranoside, exhibit significantly reduced binding affinity in specific biological models (e.g., lactose permease), rendering them unsuitable as probes or inhibitors in those systems [1]. Substitution with such analogs would fundamentally alter the reactivity profile, material properties, or biological activity of the final product, jeopardizing experimental reproducibility and project objectives.

Allyl 6-O-Allyl-α-D-galactopyranoside: Quantitative Evidence Guide


Lactose Permease Binding Affinity Advantage

Allyl-substituted α-D-galactopyranosides demonstrate a substantially enhanced binding affinity for the lactose permease (LacY) of E. coli compared to both the unsubstituted galactose and methyl β-D-galactopyranoside analogs [1]. This high-affinity interaction is a critical parameter for studies involving substrate binding, competitive inhibition, or the development of novel transport assays. While direct data for the dual-allyl target compound in this specific assay is not available, the established structure-activity relationship (SAR) for allyl α-D-galactopyranosides provides a strong class-level inference that the allyl moiety at the anomeric position is a key driver of this enhanced affinity [1]. The 60-fold increase in affinity relative to galactose underscores the functional importance of the allyl modification, a feature retained in Allyl 6-O-Allyl-α-D-galactopyranoside [1].

Membrane Protein Biochemistry Carbohydrate Recognition Transport Assay Development

Enzymatic Glycomonomer Synthesis with α-Galactosidases

Allyl α-D-galactopyranoside is a proven substrate for the enzymatic synthesis of functionalized alkyl α-D-galactopyranosides, a class of building blocks essential for creating glycopolymers [1]. A screen of a fungal α-galactosidase library identified four specific enzymes capable of utilizing this compound to produce galactose derivatives suitable for subsequent chemical polymerization [1]. This establishes a viable, enzymatic route to monomers that avoids harsh chemical protecting group strategies. While the study screened mono-allyl galactopyranoside, the reactivity of the anomeric allyl group is directly relevant to the target compound, Allyl 6-O-Allyl-α-D-galactopyranoside. The latter possesses this same reactive handle in addition to a second at the 6-O position, offering an additional site for orthogonal modification or polymerization after enzymatic synthesis [1].

Biocatalysis Glycomonomer Synthesis Green Chemistry

Dual Reactive Sites: Orthogonal and Cross-Linking Chemistry

The primary structural differentiator for Allyl 6-O-Allyl-α-D-galactopyranoside is the presence of two terminal alkene groups on the same monosaccharide core . This contrasts with commercially available Allyl α-D-galactopyranoside (CAS 48149-72-0), which possesses only a single reactive allyl group at the anomeric position. The dual allyl architecture of CAS 2595-09-7 enables its use as a cross-linkable monomer for creating three-dimensional glyco-hydrogel networks or for performing two sequential, orthogonal functionalization steps (e.g., via thiol-ene 'click' chemistry) . This capability is a quantifiable structural advantage: two distinct reactive sites versus one, which directly translates to a different class of possible materials and synthetic sequences.

Glycopolymer Synthesis Click Chemistry Biomaterials

Purity Specifications for Reproducible Glycomonomer Synthesis

For procurement, the reproducibility of experimental results is contingent upon the defined purity of the starting material. Commercial sources for Allyl 6-O-Allyl-α-D-galactopyranoside (CAS 2595-09-7) provide purity specifications that are essential for ensuring consistent performance in sensitive applications. Available data sheets indicate a minimum purity of ≥98% for this compound . This level of purity reduces the risk of side reactions from unidentified impurities that could confound kinetic studies, polymerization outcomes, or biological assay results. For comparison, generic or in-house synthesized batches without rigorous analytical validation (HPLC, NMR) may contain varying levels of impurities, leading to batch-to-batch variability and irreproducible data.

Chemical Synthesis Quality Control Carbohydrate Chemistry

Allyl 6-O-Allyl-α-D-galactopyranoside: High-Impact Application Scenarios


Cross-Linked Galactose Hydrogels for Drug Delivery

The dual allyl groups on Allyl 6-O-Allyl-α-D-galactopyranoside make it an ideal monomer for creating cross-linked, three-dimensional hydrogel networks . In this application, the compound serves as the core structural unit, and its two reactive allyl groups can be polymerized via free-radical or thiol-ene 'click' chemistry with a suitable cross-linker. This directly leverages the 100% increase in reactive sites compared to mono-allyl galactosides , enabling the formation of a robust, water-swellable network. The resulting galactose-decorated hydrogels are of significant interest for targeted drug delivery and tissue engineering due to their potential for specific cell-receptor interactions and biocompatibility .

Orthogonal Synthesis of Glycoconjugates and Neoglycoproteins

The spatial separation of the two allyl groups on the anomeric and 6-O positions allows for a stepwise, orthogonal functionalization strategy . Researchers can first utilize the anomeric allyl group in a glycosylation or cross-metathesis reaction to introduce one functional moiety (e.g., a fluorescent tag or a peptide), while the 6-O allyl group remains intact. In a second, orthogonal step (e.g., thiol-ene coupling), the 6-O allyl group can be reacted to attach a different entity, such as a polymer chain or a solid-support linker. This dual functionality is impossible to achieve with mono-allyl or non-allyl galactopyranosides , providing a clear synthetic advantage for constructing complex, well-defined molecular architectures.

High-Affinity Probes for Lactose Permease (LacY)

Building on the class-level inference that allyl α-D-galactopyranosides exhibit a 60-fold higher binding affinity (K_D = 0.5 mM) for E. coli lactose permease compared to galactose (K_D = 30 mM) , Allyl 6-O-Allyl-α-D-galactopyranoside presents a promising scaffold for developing high-affinity probes. The compound retains the critical anomeric allyl group that is implicated in this enhanced binding . Furthermore, the second, distal allyl group at the 6-O position provides a convenient, non-interfering chemical handle for conjugation to reporter molecules (e.g., fluorophores, biotin, or spin-labels) without perturbing the pharmacophore that interacts with the LacY binding pocket. This dual functionality enables the creation of more sensitive and specific tools for studying membrane transport mechanisms.

Enzymatic Synthesis of Glycomonomers for Radical Polymerization

The established role of allyl α-D-galactopyranoside as a substrate for specific fungal α-galactosidases can be extended to Allyl 6-O-Allyl-α-D-galactopyranoside. This compound can be employed in enzymatic transglycosylation reactions to create novel, polymerizable galactose derivatives . By leveraging the enzymatic synthesis of the core galactoside, researchers can avoid complex chemical protecting group manipulations. The presence of two allyl groups on the product monomer then makes it ideally suited for incorporation into glycopolymers via techniques like RAFT or ATRP. This application combines the efficiency of biocatalysis with the advanced material properties enabled by the monomer's dual-allyl functionality.

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